(4-((2,5-Dimethylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone
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Overview
Description
The compound (4-((2,5-Dimethylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone is a complex organic molecule that features a piperazine ring substituted with a 2,5-dimethylphenylsulfonyl group and a furan-2-ylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((2,5-Dimethylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is first functionalized with a 2,5-dimethylphenylsulfonyl group. This can be achieved by reacting piperazine with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Furan-2-ylmethanone: The resulting sulfonyl piperazine is then coupled with furan-2-ylmethanone. This step often involves the use of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2,3-dione derivatives.
Reduction: The carbonyl group in the furan-2-ylmethanone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The sulfonyl group on the piperazine ring can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: (4-((2,5-Dimethylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanol.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, (4-((2,5-Dimethylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Studies could explore its binding affinity to various biological targets and its potential as a therapeutic agent.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4-((2,5-Dimethylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone would depend on its specific biological target. Generally, the sulfonyl group can interact with protein active sites, potentially inhibiting enzyme activity. The furan ring may enhance binding affinity through π-π interactions with aromatic amino acids in proteins.
Comparison with Similar Compounds
Similar Compounds
- (4-(4-Methylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone
- (4-(2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone
Uniqueness
Compared to similar compounds, (4-((2,5-Dimethylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone may exhibit unique biological activities due to the specific positioning of the methyl groups on the phenyl ring, which can influence its interaction with biological targets and its overall pharmacokinetic properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
(4-((2,5-Dimethylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article synthesizes current knowledge on its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with related compounds.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features a piperazine ring, a sulfonyl group attached to a dimethylphenyl moiety, and a furan ring, which collectively contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Binding : The piperazine moiety allows the compound to interact with neurotransmitter receptors, notably the 5-HT7 serotonin receptor. This interaction may lead to modulation of serotonergic signaling pathways, which are implicated in mood regulation and anxiety disorders.
- Enzyme Inhibition : The sulfonyl group has been associated with enzyme inhibitory activities. Studies suggest that similar compounds can inhibit enzymes such as acetylcholinesterase (AChE) and tyrosinase, which are relevant in neurodegenerative diseases and pigmentation disorders respectively .
Antimicrobial Activity
Research indicates that compounds with structural similarities exhibit significant antimicrobial properties. For instance, derivatives of piperazine have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. The sulfonamide functional group enhances this activity by disrupting bacterial metabolic processes .
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects against cancer cell lines such as A431 (human epidermoid carcinoma) and HT29 (colorectal adenocarcinoma). The mechanism appears to involve induction of apoptosis and cell cycle arrest .
Neuropharmacological Effects
Given its potential as a serotonin receptor modulator, this compound is also being investigated for its neuropharmacological effects. It may offer therapeutic benefits in conditions like depression and anxiety by enhancing serotonergic transmission .
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is useful to compare it with related structures:
These comparisons highlight the importance of specific functional groups in modulating biological activity.
Case Studies
Several case studies have explored the efficacy of similar compounds in clinical settings:
- Antidepressant Efficacy : A study involving a related piperazine derivative demonstrated significant improvements in depressive symptoms in animal models when administered at varying dosages.
- Anticancer Trials : Clinical trials assessing the safety and efficacy of similar sulfonamide-containing compounds have shown promise in reducing tumor size in patients with advanced melanoma.
Properties
IUPAC Name |
[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13-5-6-14(2)16(12-13)24(21,22)19-9-7-18(8-10-19)17(20)15-4-3-11-23-15/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGOGYQRMHEHLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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